Nucleoprotein (118-126)

Immunodominance hierarchy CD8 T cell epitope LCMV

The immunodominant LCMV NP118-126 peptide (RPQASGVYM) is the sole H-2Ld-restricted epitope that constitutes >97% of the antiviral CTL response in BALB/c mice. It uniquely supports cross-priming—unlike subdominant epitopes—and enables complete CD8+ T cell quantification with MHC tetramers or ICS. Essential for vaccine, exhaustion, and cross-reactive arenavirus studies. No substitute exists without compromising MHC restriction and immunodominance hierarchy.

Molecular Formula C43H69N13O13S
Molecular Weight 1008.2 g/mol
Cat. No. B10799526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNucleoprotein (118-126)
Molecular FormulaC43H69N13O13S
Molecular Weight1008.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C43H69N13O13S/c1-22(2)34(40(66)53-29(19-24-9-11-25(58)12-10-24)38(64)52-28(42(68)69)15-18-70-4)55-33(60)20-49-36(62)30(21-57)54-35(61)23(3)50-37(63)27(13-14-32(45)59)51-39(65)31-8-6-17-56(31)41(67)26(44)7-5-16-48-43(46)47/h9-12,22-23,26-31,34,57-58H,5-8,13-21,44H2,1-4H3,(H2,45,59)(H,49,62)(H,50,63)(H,51,65)(H,52,64)(H,53,66)(H,54,61)(H,55,60)(H,68,69)(H4,46,47,48)/t23-,26-,27-,28-,29-,30-,31-,34-/m0/s1
InChIKeyJTKGELSXBXWEKZ-NNYISDFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LCMV Nucleoprotein 118-126 (RPQASGVYM) H-2Ld–Restricted Immunodominant CTL Epitope: Specifications and Primary Scientific Applications


Nucleoprotein (118–126), also referred to as LCMV NP118–126, is a nine-amino-acid peptide (sequence RPQASGVYM) derived from residues 118–126 of the lymphocytic choriomeningitis virus (LCMV) nucleoprotein [1]. This peptide is the single immunodominant cytotoxic T lymphocyte (CTL) epitope recognized in BALB/c (H-2d haplotype) mice, restricted by the H-2Ld MHC class I molecule, and constitutes >97% of the total primary antiviral CTL response in this strain [2]. The peptide is widely utilized as a defined antigen for T cell stimulation in ELISPOT, intracellular cytokine staining (ICS), cytotoxicity, and proliferation assays, as well as a component of MHC tetramer reagents for enumerating antigen-specific CD8+ T cells by flow cytometry [3].

Why LCMV Nucleoprotein 118-126 Cannot Be Replaced by GP33, GP276, NP396, or Other LCMV-Derived CD8 T Cell Epitopes


In-class LCMV-derived CD8 T cell epitopes are not functionally interchangeable due to fundamental differences in MHC restriction, immunodominance hierarchy, and cross-priming capability. NP118–126 is restricted by H-2Ld and functions exclusively in H-2d haplotype mouse strains (e.g., BALB/c), whereas epitopes such as GP33–41 and GP276–286 are H-2Db-restricted and function only in H-2b strains (e.g., C57BL/6) [1]. Consequently, an assay or immunization protocol designed around NP118–126 in BALB/c mice cannot simply substitute GP33 or NP396 without changing the mouse strain, MHC allele, and the entire immunological context. Furthermore, within the same haplotype, epitopes exhibit marked hierarchical differences: NP118–126 is an immunodominant epitope capable of cross-priming, whereas subdominant epitopes such as NP396 and GP283–291 require direct antigen presentation and fail to induce CTL responses via cross-presentation [2]. Substituting a subdominant epitope for NP118–126 in a vaccine or immunotherapy construct would fundamentally alter both the magnitude and the mechanism of the elicited T cell response, compromising experimental reproducibility and translational validity.

Quantitative Comparative Evidence: Nucleoprotein 118-126 Differentiation from Alternative LCMV CD8 Epitopes


Immunodominance: NP118-126 Constitutes >97% of Primary H-2d CTL Response Versus Undetectable Primary Responses to Other LCMV Epitopes

NP118-126 is the single immunodominant CTL epitope in H-2d mice, representing >97% of the total primary bulk CTL response. In contrast, five Kd-binding peptides and three weak Dd-binding peptides identified within the LCMV nucleoprotein and glycoprotein failed to elicit detectable primary ex vivo CTL responses in the same H-2d BALB/c mice [1]. The immunodominance is attributed in part to the very high affinity of NP118-126 for the Ld class I molecule [1].

Immunodominance hierarchy CD8 T cell epitope LCMV BALB/c

Cross-Priming Capability: NP118-126 Induces CTL via Cross-Presentation; Subdominant Epitopes NP396 and GP283 Do Not

NP118-126 (along with GP33) induces CTL responses via cross-priming, meaning APCs can cross-present this epitope to naive CD8+ T cells. In contrast, the subdominant LCMV epitopes GP283–291 and NP396–404 require direct antigen presentation on the immunizing cell's own MHC class I molecules and fail to induce CTL via cross-presentation [1]. Direct induction resulted in higher CTL frequencies than cross-priming for NP118-126, but cross-priming was observed only for the immunodominant epitopes [1].

Cross-priming Cross-presentation Immunodominance CTL induction

MHC Haplotype Restriction: NP118-126 is H-2Ld–Restricted (H-2d Haplotype); GP33 and GP276 are H-2Db–Restricted (H-2b Haplotype)

NP118-126 is restricted by the H-2Ld MHC class I molecule and is functional only in mice of the H-2d haplotype (e.g., BALB/c). In contrast, the LCMV glycoprotein-derived epitopes GP33–41 and GP276–286 are H-2Db-restricted and are functional only in H-2b haplotype mice (e.g., C57BL/6) [1]. H-2dm2 mice, which lack the H-2Ld molecule, are low responders to LCMV and fail to mount robust CTL responses against NP118-126, whereas BALB/c mice expressing H-2Ld are high responders [2].

MHC restriction H-2Ld H-2Db mouse strain selection

Functional Avidity Threshold: In Vivo Virus Neutralization Requires High TCR Avidity; In Vitro Proliferation and Peptide-Coated Target Killing Are Low-Avidity Artifacts

CTL responses specific for NP118-126 in association with H-2Ld versus H-2Lq reveal a critical discrepancy between in vitro and in vivo functional avidity requirements. Relatively high TCR avidities are required for virus neutralization in vivo, whereas in vitro proliferation assays and cytotoxicity assays against peptide-coated target cells can be mediated by TCRs of low avidity and broad specificity [1]. In vitro readouts using peptide-pulsed targets may therefore not reflect biologically relevant TCR avidities required for in vivo protection [1].

TCR avidity functional avidity in vivo protection CTL assay

Clonal Expansion Kinetics: NP118-Specific CD8 T Cells Exhibit Distinct Doubling Time and Contraction Half-Life Versus Other LCMV Epitopes

In BALB/c mice, CD8+ T cells specific for NP118 exhibit a doubling time during clonal expansion of 5.5–7.6 hours, which is markedly faster than the 7.5–16.7 hour doubling time observed for GP33-, GP92-, GP118-, GP276-, NP205-, and NP396-specific CD8+ T cells in C57BL/6 mice [1]. The contraction phase half-life for NP118-specific CD8+ T cells is 19.6–87.6 hours [1]. These kinetic parameters differ from those of other LCMV epitopes and inform experimental timing for peak response sampling in BALB/c versus C57BL/6 models.

T cell kinetics clonal expansion contraction phase LCMV

Cross-Reactivity Among Old World Arenaviruses: NP118-126 Epitope is Conserved in LFV and Mopeia Virus but Not Sabia Virus

The NP118-126 sequence RPQASGVYM is highly conserved among Old World arenaviruses. LCMV NP118-126-specific CTL clones and primary H-2d anti-LCMV CTL responses recognize target cells coated with NP118-126 peptides derived from LCMV, Lassa fever virus (LFV), and Mopeia virus, but do not recognize the NP118-126 homolog from the New World arenavirus Sabia virus [1]. NP118-126 peptides from LCMV, LFV, Mopeia virus, and Sabia virus all bind Ld with high affinity, but only Old World sequences are functionally recognized by CTL [1].

Cross-reactivity arenavirus CTL epitope Lassa fever virus

Definitive Research and Industrial Application Scenarios for LCMV Nucleoprotein 118-126 Peptide and MHC Tetramer Reagents


Quantifying Total LCMV-Specific CD8 T Cell Response in BALB/c (H-2d) Mouse Models

NP118-126 is the single immunodominant epitope in H-2d mice, constituting >97% of the primary CTL response [1]. This peptide, in combination with H-2Ld MHC tetramer reagents or intracellular cytokine staining (ICS) assays, provides a comprehensive and near-complete quantification of the total LCMV-specific CD8 T cell compartment in BALB/c mice [2]. The reagent is essential for studies of acute and chronic LCMV infection, viral persistence, and T cell exhaustion in the H-2d genetic background.

Vaccine and Immunotherapy Studies Requiring Cross-Priming as the Mechanism of T Cell Priming

NP118-126 is one of only two LCMV epitopes (along with GP33) capable of inducing CTL responses via cross-priming [1]. For studies evaluating vaccine platforms, dendritic cell–based immunotherapies, or tumor models where cross-presentation is the intended pathway of antigen delivery, NP118-126 serves as a validated and mechanistically defined model antigen. Subdominant epitopes such as NP396 and GP283 are unsuitable for these applications because they require direct presentation and fail to prime via cross-presentation [1].

Studying the Relationship Between TCR Avidity and In Vivo Protective Immunity

NP118-126-specific CTL responses exhibit a well-characterized functional avidity threshold: high TCR avidity is required for in vivo virus neutralization, whereas low-avidity T cells can proliferate and kill peptide-coated targets in vitro [1]. NP118-126 is therefore an ideal model antigen for dissecting the relationship between in vitro functional avidity measurements (e.g., peptide dose-response curves in ICS or cytotoxicity assays) and in vivo protective capacity. Procurement of high-purity peptide and validated H-2Ld tetramer reagents is critical for accurate avidity assessments [2].

Cross-Protective Arenavirus Immunity Studies Targeting Old World Hemorrhagic Fever Viruses

The NP118-126 epitope is functionally conserved across Old World arenaviruses, including LCMV, Lassa fever virus (LFV), and Mopeia virus [1]. LCMV NP118-126 peptide can be used to evaluate cross-reactive CTL responses relevant to Lassa fever and other Old World arenavirus infections [1]. This application is particularly relevant for vaccine development and immunomonitoring in arenavirus research programs, where a single defined epitope enables cross-virus T cell response assessment [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nucleoprotein (118-126)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.